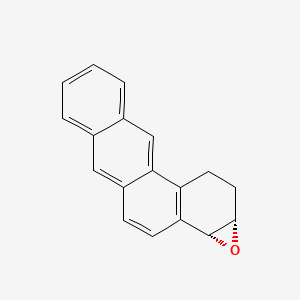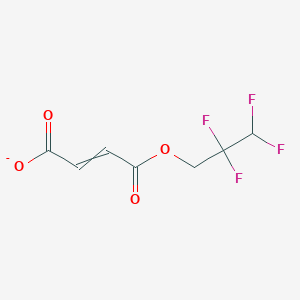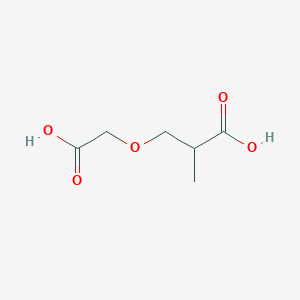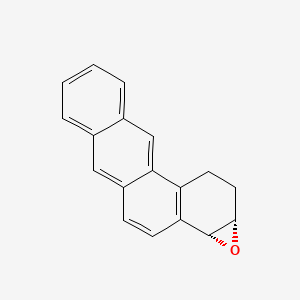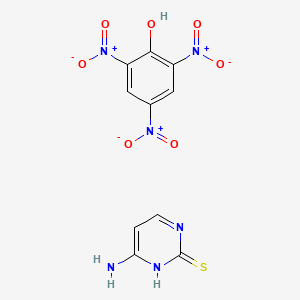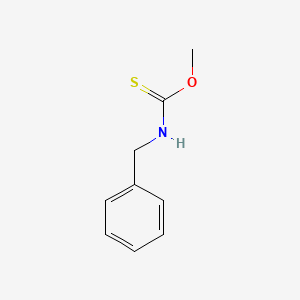
O-Methyl benzylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl benzylcarbamothioate is an organic compound belonging to the class of carbamothioates, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Methyl benzylcarbamothioate can be synthesized through the reaction of O-benzyl S-methyl dithiocarbonate with benzylamine in the presence of sodium hydride in dimethylformamide (DMF). The reaction typically proceeds smoothly, yielding the desired product in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: O-Methyl benzylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamothioates .
Wissenschaftliche Forschungsanwendungen
O-Methyl benzylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown its potential as an inhibitor of certain enzymes, which could be relevant in drug development.
Wirkmechanismus
The mechanism of action of O-Methyl benzylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with enzymes is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Tolnaftate: An antifungal agent with a similar thiocarbamate structure.
Tolciclate: Another antifungal compound with structural similarities.
Cartap: An insecticide that shares the carbamothioate functional group.
Uniqueness: O-Methyl benzylcarbamothioate stands out due to its specific combination of a benzyl group and a thiocarbamate moiety, which imparts unique chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its diverse applications in different fields highlight its versatility compared to other similar compounds .
Eigenschaften
CAS-Nummer |
65263-72-1 |
|---|---|
Molekularformel |
C9H11NOS |
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
O-methyl N-benzylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-11-9(12)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,12) |
InChI-Schlüssel |
HLVIWUVHOXMUET-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


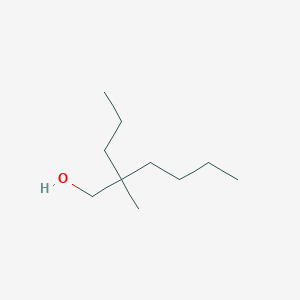
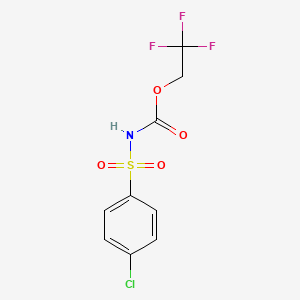

![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

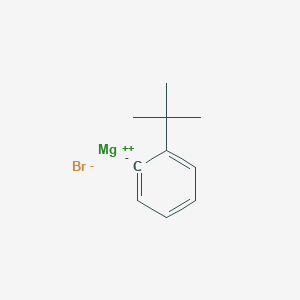
![2-Methyl-2-{2-[(pentamethyldisiloxanyl)oxy]ethyl}-4,4,6,6-tetraphenyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B14491785.png)
